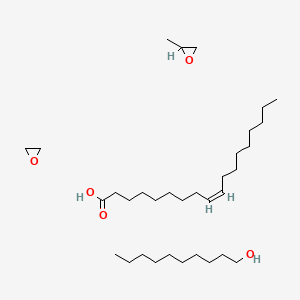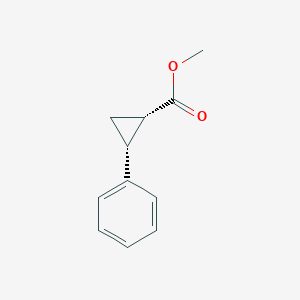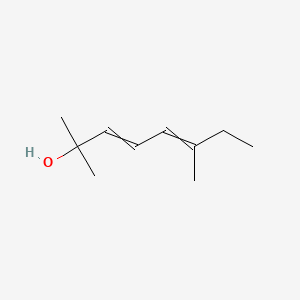
(E)-isoocimenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-isoocimenol is a naturally occurring organic compound classified as a monoterpenoid alcohol It is known for its pleasant aroma and is commonly found in various essential oils, including those derived from plants such as basil, mint, and lemongrass
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isoocimenol typically involves the isomerization of ocimenol. One common method includes the use of acid catalysts to facilitate the isomerization process. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of essential oils from plants known to contain the compound. The extraction process may involve steam distillation or solvent extraction, followed by purification techniques such as fractional distillation or chromatography to isolate this compound in its pure form.
化学反応の分析
Types of Reactions
(E)-isoocimenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isoocimenone or isoocimenal.
Reduction: Formation of isoocimene.
Substitution: Formation of isoocimenyl halides or ethers.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The biological effects of (E)-isoocimenol are attributed to its interaction with cellular targets and pathways. The compound is known to modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, this compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Linalool: Another monoterpenoid alcohol with a similar structure and aroma.
Geraniol: A monoterpenoid alcohol known for its rose-like scent.
Citronellol: A monoterpenoid alcohol with a lemon-like fragrance.
Uniqueness of (E)-isoocimenol
This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its presence in various essential oils make it a valuable compound for both scientific research and industrial applications.
特性
CAS番号 |
70469-51-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3 |
InChIキー |
BOGURUDKGWMRHN-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC=CC(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



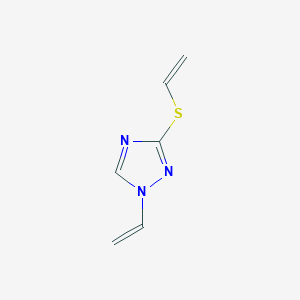
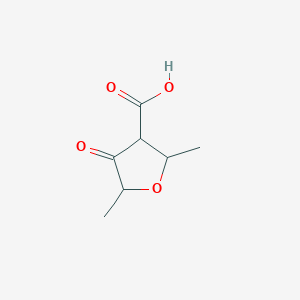
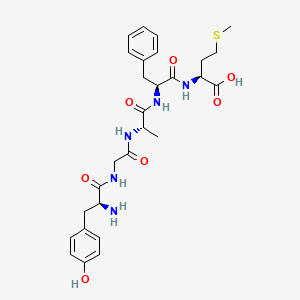
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
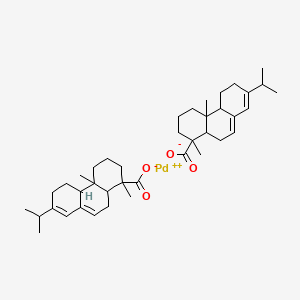
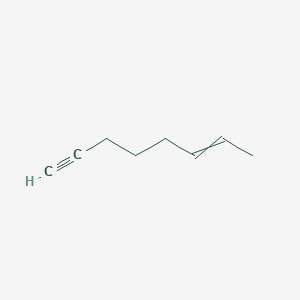
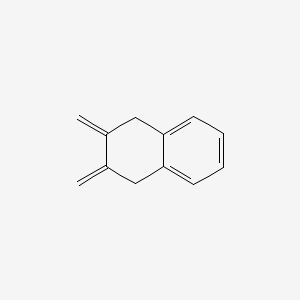
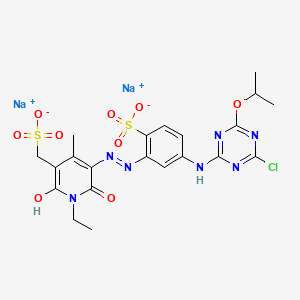

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
